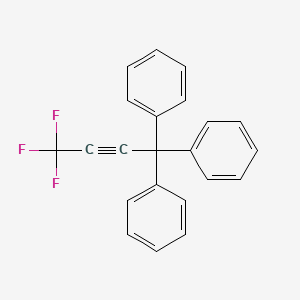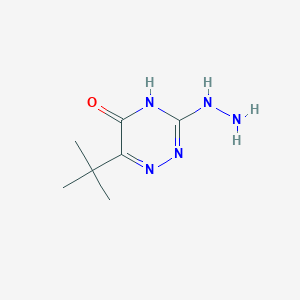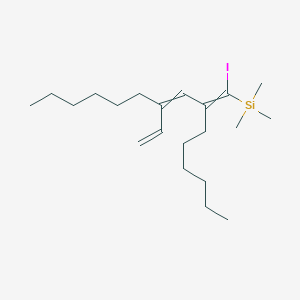![molecular formula C16H20O2 B14214129 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL CAS No. 825628-40-8](/img/structure/B14214129.png)
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL is a chemical compound known for its unique structure and properties It features a phenyl group attached to a hept-2-yn-1-yl moiety, which is further connected to a prop-2-en-1-ol group via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL typically involves the reaction of 1-phenylhept-2-yn-1-ol with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenylhept-2-yn-1-one or phenylhept-2-yn-1-al.
Reduction: Formation of phenylhept-2-en-1-ol or phenylheptane.
Substitution: Formation of halogenated derivatives such as 3-[(1-phenylhept-2-yn-1-yl)oxy]prop-2-en-1-yl bromide.
Applications De Recherche Scientifique
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-2-propyn-1-ol
- 1-Phenyl-2-propyn-1-ol
- 3-Phenyl-1-propanol
- Propargyl alcohol
Uniqueness
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL is unique due to its combination of a phenyl group, a hept-2-yn-1-yl moiety, and a prop-2-en-1-ol group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
825628-40-8 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
3-(1-phenylhept-2-ynoxy)prop-2-en-1-ol |
InChI |
InChI=1S/C16H20O2/c1-2-3-4-8-12-16(18-14-9-13-17)15-10-6-5-7-11-15/h5-7,9-11,14,16-17H,2-4,13H2,1H3 |
Clé InChI |
AFQZZEWGSBNQBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(C1=CC=CC=C1)OC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)




![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)
![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
